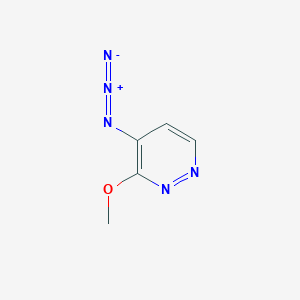
Cadmium;3,4-dichloro-2-ethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium;3,4-dichloro-2-ethylpyridine is a chemical compound that combines cadmium, a transition metal, with an organic moiety, 3,4-dichloro-2-ethylpyridine
Métodos De Preparación
The synthesis of Cadmium;3,4-dichloro-2-ethylpyridine typically involves the reaction of cadmium salts with 3,4-dichloro-2-ethylpyridine under controlled conditions. One common method is the reaction of cadmium chloride with 3,4-dichloro-2-ethylpyridine in an organic solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete reaction and formation of the desired product .
Análisis De Reacciones Químicas
Cadmium;3,4-dichloro-2-ethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other oxidation products.
Reduction: Reduction reactions can convert the cadmium ion to its metallic form.
Substitution: The chlorine atoms in the 3,4-dichloro-2-ethylpyridine moiety can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Cadmium;3,4-dichloro-2-ethylpyridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound can be used in studies involving cadmium’s biological effects and interactions with organic molecules.
Medicine: Research into potential therapeutic applications, although limited due to cadmium’s toxicity.
Industry: Used in the development of materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of Cadmium;3,4-dichloro-2-ethylpyridine involves the interaction of cadmium ions with biological molecules. Cadmium can bind to proteins and enzymes, disrupting their normal function. The 3,4-dichloro-2-ethylpyridine moiety can interact with cellular components, potentially leading to changes in cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Cadmium;3,4-dichloro-2-ethylpyridine can be compared with other cadmium-containing compounds and pyridine derivatives:
Cadmium chloride: A simpler cadmium compound used in various industrial applications.
3,4-dichloropyridine: A related organic compound without the cadmium component.
Cadmium sulfate: Another cadmium compound with different chemical properties and applications.
The uniqueness of this compound lies in its combination of cadmium with a chlorinated pyridine moiety, offering distinct chemical and biological properties .
Propiedades
Número CAS |
116086-43-2 |
|---|---|
Fórmula molecular |
C7H7CdCl2N |
Peso molecular |
288.45 g/mol |
Nombre IUPAC |
cadmium;3,4-dichloro-2-ethylpyridine |
InChI |
InChI=1S/C7H7Cl2N.Cd/c1-2-6-7(9)5(8)3-4-10-6;/h3-4H,2H2,1H3; |
Clave InChI |
UYOOYUNHTQQJLN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=CC(=C1Cl)Cl.[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[5-(But-3-en-1-yl)cyclohexa-1,5-dien-1-yl]oxy}(trimethyl)silane](/img/structure/B14292585.png)




![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-](/img/structure/B14292639.png)

![1-[2-(Methylamino)-2-oxoethyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14292647.png)



![2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide](/img/structure/B14292670.png)
